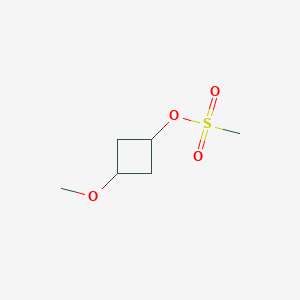

3-Methoxycyclobutyl methanesulfonate

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H12O4S |

|---|---|

Molecular Weight |

180.22 g/mol |

IUPAC Name |

(3-methoxycyclobutyl) methanesulfonate |

InChI |

InChI=1S/C6H12O4S/c1-9-5-3-6(4-5)10-11(2,7)8/h5-6H,3-4H2,1-2H3 |

InChI Key |

VPPFAGZXGLASQF-UHFFFAOYSA-N |

Canonical SMILES |

COC1CC(C1)OS(=O)(=O)C |

Origin of Product |

United States |

Synthetic Methodologies for 3 Methoxycyclobutyl Methanesulfonate and Its Derivatives

Preparation via Mesylation of Corresponding Alcohols

The transformation of an alcohol into a methanesulfonate (B1217627) (mesylate) is a critical step in the synthesis of the title compound. This conversion is prized for turning the hydroxyl group, a poor leaving group, into a mesylate group, which is an excellent leaving group for subsequent nucleophilic substitution or elimination reactions.

Direct Esterification with Methanesulfonyl Chloride

The most direct and widely employed method for the synthesis of 3-methoxycyclobutyl methanesulfonate from its corresponding alcohol, 3-methoxycyclobutanol, is through esterification with methanesulfonyl chloride (MsCl). acs.org This reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine (B128534) (TEA) or pyridine (B92270), in an aprotic solvent like dichloromethane (B109758) (DCM) at reduced temperatures, often between 0°C and room temperature. acs.org The base serves to neutralize the hydrogen chloride (HCl) that is generated as a byproduct of the reaction.

The general reaction can be depicted as follows:

The alcohol, in this case, 3-methoxycyclobutanol, acts as a nucleophile, attacking the electrophilic sulfur atom of methanesulfonyl chloride. The presence of the base facilitates the deprotonation of the intermediate oxonium ion, leading to the formation of the final mesylate product.

Influence of Reaction Conditions on Yield and Purity

The yield and purity of the resulting 3-methoxycyclobutyl methanesulfonate are highly dependent on the specific reaction conditions employed. Key factors that influence the outcome include the choice of base, solvent, temperature, and the stoichiometry of the reactants.

For instance, the use of a slight excess of both methanesulfonyl chloride and the amine base is common to ensure complete conversion of the alcohol. The reaction temperature is typically kept low to minimize the formation of side products, such as the corresponding alkyl chloride which can arise from the reaction of the alcohol with the generated HCl if the base is not efficient enough. The choice of solvent is also crucial; chlorinated solvents like dichloromethane are often preferred due to their inertness and ability to dissolve the reactants.

A study on the mesylation of primary alcohols highlighted the efficiency of using catalytic amounts of specific amines in a water-solvent system, which could offer a greener alternative to traditional methods. nih.gov

Table 1: Typical Reaction Conditions for Mesylation of Alcohols

| Parameter | Condition | Rationale |

| Reagent | Methanesulfonyl Chloride (MsCl) | Source of the methanesulfonyl group. |

| Base | Triethylamine (TEA), Pyridine | Neutralizes HCl byproduct. |

| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF) | Inert solvent to dissolve reactants. |

| Temperature | 0 °C to Room Temperature | Minimizes side reactions. |

Mechanistic Insights into Methanesulfonate Formation

The formation of a methanesulfonate ester from an alcohol and methanesulfonyl chloride is generally understood to proceed through a nucleophilic substitution mechanism at the sulfur atom. The alcohol's oxygen atom attacks the electrophilic sulfur of the methanesulfonyl chloride, displacing the chloride ion. nih.gov

There are two plausible pathways for this reaction. In the first, the alcohol directly attacks the sulfonyl chloride in an SN2-type process at the sulfur atom. The resulting protonated intermediate is then deprotonated by the base to yield the final sulfonate ester.

In an alternative mechanism, particularly with hindered alcohols or when a strong, non-nucleophilic base is used, an elimination-addition pathway involving a highly reactive intermediate called sulfene (B1252967) (CH₂=SO₂) may occur. The base can abstract a proton from the methyl group of methanesulfonyl chloride, leading to the elimination of chloride and the formation of sulfene. The alcohol then adds to the sulfene to form the methanesulfonate. However, for most primary and secondary alcohols, the direct nucleophilic attack is the more accepted mechanism. The stereochemistry at the carbon bearing the hydroxyl group is retained during the esterification process, as the C-O bond is not broken.

Precursor Synthesis and Functionalization Pathways for the 3-Methoxycyclobutyl Core

The synthesis of the crucial precursor, 3-methoxycyclobutanol, requires the construction of the cyclobutane (B1203170) ring, followed by the introduction of the methoxy (B1213986) and hydroxyl functionalities at the desired positions.

Cyclobutane Ring Construction Methodologies

The formation of the four-membered cyclobutane ring is a cornerstone of this synthesis. Among the various methods available, [2+2] cycloaddition reactions are particularly powerful and widely utilized.

The [2+2] cycloaddition is a photochemical or thermal reaction between two unsaturated components, typically two alkenes or an alkene and a ketene (B1206846), to form a four-membered ring. rsc.orgacs.org This method is highly effective for synthesizing substituted cyclobutanes.

A particularly relevant approach for the synthesis of the 3-methoxycyclobutyl core is the [2+2] cycloaddition of a ketene with a vinyl ether. acs.orgyoutube.com For instance, the reaction of a simple ketene with methyl vinyl ether would be expected to yield a 3-methoxycyclobutanone. The regioselectivity of this reaction is governed by the electronic properties of the reactants, with the more nucleophilic carbon of the vinyl ether attacking the electrophilic carbonyl carbon of the ketene. vub.ac.be

Table 2: Illustrative [2+2] Cycloaddition for 3-Alkoxycyclobutanone Synthesis

| Ketene | Vinyl Ether | Product |

| Dimethylketene | Ethyl vinyl ether | 3-Ethoxy-2,2-dimethylcyclobutanone |

This established reactivity provides a strong precedent for the synthesis of 3-methoxycyclobutanone as a direct precursor to 3-methoxycyclobutanol, which can then be subjected to mesylation to afford the final target compound, 3-methoxycyclobutyl methanesulfonate.

Copper-Catalyzed Cyclization of Homoallylic Methanesulfonates

A notable strategy for forming cyclobutane rings involves the use of copper catalysis. In one such method, both (E)- and (Z)-homoallylic methanesulfonates can be transformed into the corresponding cyclobutane products. organic-chemistry.org This reaction proceeds in the presence of a copper(I) chloride/1,4-Bis(diphenylphosphino)butane (dppp) catalyst system, utilizing bis(pinacolato)diboron (B136004) as a boron source and potassium tert-butoxide as a base. organic-chemistry.org The process yields 1-substituted-2-borylcyclobutanes. organic-chemistry.org The utility of these borylated cyclobutane intermediates is high, as the C-B bond can be further functionalized through various cross-coupling reactions, allowing for the introduction of additional diversity. organic-chemistry.org Stereospecific derivatizations of the resulting cis- and trans-borylcyclobutanes have been demonstrated, highlighting the synthetic value of this approach. organic-chemistry.org

| Starting Material | Catalyst System | Reagents | Product Type | Ref |

| Homoallylic Methanesulfonate | CuCl/dppp | Bis(pinacolato)diboron, K(O-t-Bu) | 1-Silyl-2-borylcyclobutane or 1-Phenyl-2-borylcyclobutane | organic-chemistry.org |

Intramolecular Hydroalkylation Approaches

Intramolecular hydroalkylation presents another effective route to cyclobutane synthesis. A copper hydride-catalyzed method has been developed for the enantioselective intramolecular hydroalkylation of halide-tethered styrenes. organic-chemistry.org This reaction successfully produces enantioenriched cyclobutanes, among other ring sizes. organic-chemistry.org The ability to control enantioselectivity is a significant advantage of this methodology, offering access to chiral cyclobutane building blocks. organic-chemistry.org

| Reaction Type | Catalyst | Application | Outcome | Ref |

| Intramolecular Hydroalkylation | Copper Hydride | Halide-tethered styrenes | Enantioenriched Cyclobutanes | organic-chemistry.org |

Strategies from Bicyclo[1.1.0]butyl Boronate Complexes

A highly effective and modular approach to constructing substituted cyclobutanes begins with highly strained bicyclo[1.1.0]butyl boronate complexes. organic-chemistry.orgbris.ac.uk These complexes, generated from the reaction of boronic esters with bicyclo[1.1.0]butyl lithium, can react with a wide array of electrophiles. organic-chemistry.orgorganic-chemistry.org This reaction achieves a diastereoselective difunctionalization of the strained central C-C sigma bond of the bicyclo[1.1.0]butane unit. organic-chemistry.orgbris.ac.uk The result is a diverse set of 1,1,3-trisubstituted cyclobutanes, formed with high diastereoselectivity. organic-chemistry.orgbris.ac.uk This method is particularly valuable as it provides a unique pathway to these trisubstituted systems, which are useful as bioisosteres in medicinal chemistry. organic-chemistry.org The boronic ester functional group retained in the product offers a handle for subsequent chemical transformations. organic-chemistry.org

The reaction's high diastereoselectivity is believed to stem from either concerted or stepwise mechanisms, depending on the specific migrating substituent and the electrophile used. organic-chemistry.orgbris.ac.uk

| Precursor | Key Intermediate | Electrophiles | Product | Key Feature | Ref |

| Boronic Esters & Bicyclo[1.1.0]butyl lithium | Bicyclo[1.1.0]butyl Boronate Complex | Various (e.g., aldehydes, ketones, imines) | 1,1,3-Trisubstituted Cyclobutanes | High Diastereoselectivity | organic-chemistry.orgorganic-chemistry.orgbris.ac.uk |

Introduction of Methoxy Functionality

The methoxy group (–OCH₃) is a key functional group in the target molecule. In organic synthesis, this group is typically introduced through the methylation of an alcohol (an alkoxide). wikipedia.org For a molecule like 3-methoxycyclobutanol, the precursor would be cyclobutane-1,3-diol. The methylation can be achieved using a suitable methylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a base that deprotonates the hydroxyl group to form the more nucleophilic alkoxide.

In more complex scenarios, particularly involving aromatic rings, aryl methoxides can be synthesized through the metal-catalyzed methylation of phenols or via the methoxylation of aryl halides. wikipedia.org For instance, a chlorobenzene (B131634) derivative complexed with chromium tricarbonyl can undergo nucleophilic substitution with a methoxide (B1231860) anion to introduce a methoxy group, a method that can be feasible in the presence of other functional groups. clockss.org

Stereoselective Formation of the 3-Methoxycyclobutyl System

Achieving stereocontrol in the synthesis of the 3-methoxycyclobutyl system is crucial for accessing specific isomers. The stereochemistry can be dictated during the formation of the cyclobutane ring itself.

Building on the strategies using bicyclo[1.1.0]butane (BCB) derivatives, asymmetric synthesis methods have been developed. Chiral catalysts can facilitate the asymmetric ring-opening of BCB-derived boronate complexes. chinesechemsoc.org For example, using an iridium catalyst with a chiral phosphoramidite (B1245037) ligand allows BCB boronate complexes to react with racemic allylic carbonates. chinesechemsoc.org This process can yield enantioenriched trans-1,1,3-trisubstituted cyclobutanes with high yields and excellent enantiomeric excess. chinesechemsoc.org Such a strategy allows for the controlled formation of specific diastereomers and enantiomers of the cyclobutane core, which, after introduction of the methoxy group and subsequent functionalization, would lead to a stereochemically defined 3-methoxycyclobutyl derivative.

| Catalytic System | Substrates | Product | Stereochemical Outcome | Ref |

| [Ir(cod)Cl]₂ / Chiral Phosphoramidite Ligand | BCB Boronate Complex, Racemic Allylic Carbonates | trans-1,1,3-Trisubstituted Cyclobutanes | High Enantiomeric Excess | chinesechemsoc.org |

Chemical Reactivity and Transformation Pathways of 3 Methoxycyclobutyl Methanesulfonate

Nucleophilic Substitution Reactions Involving the Methanesulfonate (B1217627) Leaving Group

The methanesulfonate moiety is an excellent leaving group due to the resonance stabilization of the resulting mesylate anion. This facilitates nucleophilic substitution reactions at the carbon atom to which it is attached. These reactions can occur through both intramolecular and intermolecular pathways.

Intramolecular Cyclizations and Ring Formations

The presence of the 3-methoxy group allows for the possibility of intramolecular participation in the departure of the leaving group. In the cis isomer of a related system, cis-3-methoxycyclobutyl p-bromobenzenesulfonate, anchimeric assistance from the methoxy (B1213986) group has been observed during solvolysis. This participation leads to the formation of a bicyclobutonium ion intermediate. This highly strained tricyclic species can then be attacked by a nucleophile.

While direct cyclization to form a stable bicyclic ether from 3-methoxycyclobutyl methanesulfonate is not the primary reported pathway, the formation of bicyclo[1.1.1]pentane derivatives from related cyclobutane (B1203170) precursors highlights the propensity of these strained systems to undergo intramolecular bond formation. The departure of the mesylate can initiate a cascade of rearrangements that may culminate in the formation of such bicyclic structures under specific conditions.

Intermolecular Nucleophilic Displacements

3-Methoxycyclobutyl methanesulfonate is susceptible to attack by a variety of external nucleophiles. The nature of the nucleophile, the solvent, and the stereochemistry of the substrate all play a role in the outcome of these reactions.

A key example of an intermolecular nucleophilic displacement is the reduction of the methanesulfonate group using a hydride source, such as lithium aluminum hydride (LiAlH₄). In the synthesis of 3-substituted cyclobutylmethanes, a mixture of cis- and trans-3-methoxy-1-cyclobutylmethanol was converted to the corresponding methanesulfonate. Subsequent treatment with LiAlH₄ resulted in the displacement of the mesylate by a hydride ion, affording 3-methoxy-1-methylcyclobutane in good yield.

Solvolysis reactions, where the solvent acts as the nucleophile, have been studied for the analogous p-bromobenzenesulfonates. These studies provide insight into the behavior of 3-methoxycyclobutyl methanesulfonate. The products of these reactions are typically a mixture of substitution and elimination products, with the ratio depending on the solvent and the stereochemistry of the starting material.

| Nucleophile | Product(s) | Conditions | Reference |

| H₂O/Acetone | cis- and trans-3-Methoxycyclobutanol, Cyclobutenes | Solvolysis | Analogous to p-bromobenzenesulfonate solvolysis |

| CH₃OH | cis- and trans-1,3-Dimethoxycyclobutane, Cyclobutenes | Solvolysis | Analogous to p-bromobenzenesulfonate solvolysis |

| N₃⁻ | 3-Azido-1-methoxycyclobutane | Sₙ2 displacement | General reaction of alkyl sulfonates |

| LiAlH₄ | 3-Methoxycyclobutane | Reduction | Synthetic methodology |

Elimination Reactions to Form Cyclobutenes or Methylenecyclobutanes

Elimination reactions are a common competing pathway to nucleophilic substitution, particularly when the substrate is sterically hindered or when a strong, non-nucleophilic base is used. The departure of the methanesulfonate leaving group can be accompanied by the removal of a proton from an adjacent carbon atom, leading to the formation of a double bond.

In the case of 3-methoxycyclobutyl methanesulfonate, two primary elimination products are possible: 3-methoxycyclobutene and 1-methoxycyclobutene. The regioselectivity of the elimination is influenced by the stability of the resulting alkene and the stereochemical arrangement required for the transition state. The formation of the more substituted 1-methoxycyclobutene would be favored under thermodynamic control.

During the solvolysis of related 3-substituted cyclobutyl sulfonates, elimination products are frequently observed alongside substitution products. The proportion of elimination tends to increase with increasing temperature and in less nucleophilic solvents.

Rearrangement Reactions Facilitated by Methanesulfonate Departure

The formation of a carbocation intermediate upon the departure of the methanesulfonate group opens up the possibility of various rearrangement reactions. These rearrangements are driven by the desire to attain a more stable carbocation and to relieve the inherent strain of the four-membered ring.

Carbocationic Rearrangements (e.g., Wagner-Meerwein Type)

Wagner-Meerwein rearrangements are common in carbocation chemistry and involve the 1,2-migration of an alkyl or hydride group to an adjacent carbocationic center. youtube.comstackexchange.com In the context of the 3-methoxycyclobutyl system, the initially formed secondary carbocation can undergo rearrangement.

For example, a 1,2-hydride shift would lead to a different secondary carbocation within the ring. More significantly, rearrangements involving the ring carbons themselves can occur, leading to changes in the ring structure.

Ring Expansion and Contraction Processes

The significant ring strain of the cyclobutane ring provides a strong driving force for rearrangements that can lead to either ring expansion or contraction.

Ring Expansion: The cyclobutylcarbinyl cation, which can be formed from a rearrangement of the initial cyclobutyl cation, is known to readily undergo ring expansion to the more stable cyclopentyl cation. This process is driven by both the increase in carbocation stability (from a primary or secondary to a more stable secondary or tertiary cation) and the relief of ring strain.

Ring Contraction: Conversely, under certain conditions, the cyclobutyl cation can undergo ring contraction to form a cyclopropylcarbinyl cation. The high degree of s-character in the C-C bonds of the cyclopropane (B1198618) ring allows for significant stabilization of the adjacent positive charge.

The solvolysis of cis- and trans-3-methoxycyclobutyl p-bromobenzenesulfonates has been shown to proceed through a bicyclobutonium ion intermediate, which is a form of a non-classical carbocation. The formation and subsequent reactions of this intermediate are a direct consequence of the potential for ring contraction and expansion pathways in this system. The ultimate product distribution will depend on the relative stabilities of the various possible carbocationic intermediates and the transition states leading to them.

| Precursor Carbocation | Rearrangement Type | Resulting Carbocation | Driving Force |

| 3-Methoxycyclobutyl cation | Wagner-Meerwein (1,2-hydride shift) | Isomeric 3-methoxycyclobutyl cation | Formation of a more stable carbocation |

| 3-Methoxycyclobutyl cation | Ring Expansion (via rearrangement to a carbinyl cation) | Substituted cyclopentyl cation | Relief of ring strain, formation of a more stable carbocation |

| 3-Methoxycyclobutyl cation | Ring Contraction | Substituted cyclopropylcarbinyl cation | Stabilization of the carbocation by the cyclopropyl (B3062369) ring |

Organometallic Coupling Reactions Utilizing Methanesulfonate Activation

The methanesulfonate group in 3-methoxycyclobutyl methanesulfonate can be activated for participation in various organometallic coupling reactions, which are powerful methods for the formation of carbon-carbon and carbon-heteroatom bonds. mdpi.comorganicreactions.org

Suzuki-Miyaura Cross-Coupling Applications

The Suzuki-Miyaura cross-coupling reaction is a palladium-catalyzed reaction between an organoboron compound (such as a boronic acid or trifluoroborate salt) and an organic halide or triflate. fishersci.co.uklibretexts.org While alkyl methanesulfonates are generally less reactive than the corresponding halides, their use in Suzuki-Miyaura couplings is an area of active research.

For 3-methoxycyclobutyl methanesulfonate to participate in a Suzuki-Miyaura coupling, it would typically first be converted to a more reactive species, such as a cyclobutyltrifluoroborate (B12209022) salt. Research has demonstrated the successful Suzuki-Miyaura coupling of potassium cyclopropyl- and cyclobutyltrifluoroborates with a range of aryl and heteroaryl chlorides. nih.govorganic-chemistry.org These reactions often require specialized palladium catalysts and ligands to proceed efficiently. organic-chemistry.org

A potential pathway for the application of 3-methoxycyclobutyl methanesulfonate in a Suzuki-Miyaura coupling is as follows:

Conversion to an Organoboron Reagent: The methanesulfonate could potentially be converted to a Grignard reagent or an organolithium species, which could then be reacted with a trialkyl borate (B1201080) to form the corresponding boronic ester. Subsequent hydrolysis would yield the boronic acid, or treatment with KHF₂ would furnish the potassium trifluoroborate salt.

Palladium-Catalyzed Cross-Coupling: The resulting 3-methoxycyclobutylboron reagent could then be coupled with an aryl or vinyl halide or triflate in the presence of a palladium catalyst and a base to form a new carbon-carbon bond. The choice of catalyst, ligand, and reaction conditions is crucial for achieving good yields, especially with secondary alkylboron species. nih.gov

The table below summarizes representative conditions for the Suzuki-Miyaura coupling of a related cyclobutyl substrate.

| Coupling Partners | Catalyst / Ligand | Base | Solvent | Yield (%) | Reference |

| Potassium cyclobutyltrifluoroborate and 4-chloroanisole | Pd(OAc)₂ / XPhos | K₃PO₄ | Toluene/H₂O | 85 | organic-chemistry.org |

| Potassium cyclobutyltrifluoroborate and 2-chloropyridine | Pd(OAc)₂ / n-BuPAd₂ | K₃PO₄ | Toluene/H₂O | 72 | organic-chemistry.org |

Other Transition Metal-Catalyzed Transformations

Beyond the Suzuki-Miyaura reaction, the reactivity of the methanesulfonate group in 3-methoxycyclobutyl methanesulfonate opens the door to other transition metal-catalyzed transformations. These reactions are essential for constructing complex molecular architectures. organicreactions.orgrsc.org

Heck-Type Reactions: The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide or triflate with an alkene. nih.gov While traditionally focused on aryl and vinyl electrophiles, advancements have been made in alkyl Heck-type reactions. nih.gov The methanesulfonate group in 3-methoxycyclobutyl methanesulfonate could potentially serve as a leaving group in such a reaction, coupling with an alkene to form a more complex substituted cyclobutane derivative.

Negishi and Stille Couplings: These cross-coupling reactions utilize organozinc (Negishi) and organotin (Stille) reagents, respectively. mdpi.com Similar to the Suzuki-Miyaura reaction, 3-methoxycyclobutyl methanesulfonate could be converted into the corresponding organozinc or organotin species for subsequent palladium-catalyzed coupling with various organic electrophiles.

Buchwald-Hartwig Amination: This is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. It is conceivable that under appropriate conditions, 3-methoxycyclobutyl methanesulfonate could directly couple with amines to form substituted cyclobutylamines, although this transformation is more commonly performed with aryl and vinyl halides/triflates.

Stereochemical Considerations and Stereoselective Approaches

Isolation and Characterization of Diastereomeric Forms (e.g., Cis and Trans Isomers)

The synthesis of the 3-methoxycyclobutane core typically yields a mixture of cis and trans diastereomers. The separation and characterization of these isomers are fundamental steps for any stereospecific application.

The primary method for separating the cis and trans diastereomers of 3-methoxycyclobutyl methanesulfonate (B1217627) is column chromatography on silica (B1680970) gel. mdpi.compreprints.org The different spatial arrangements of the methoxy (B1213986) and methanesulfonate groups in the cis and trans isomers lead to different polarities, allowing for their separation using an appropriate eluent system. For instance, a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297) is commonly used.

Once separated, the distinct stereochemistry of each isomer is unequivocally determined using Nuclear Magnetic Resonance (NMR) spectroscopy, particularly by analyzing the proton (¹H) NMR spectra. mdpi.compreprints.org The key diagnostic feature is the vicinal coupling constant (³J) between the protons at C1 and C3.

Trans Isomer: The protons on the carbons bearing the methoxy and methanesulfonate groups are on opposite faces of the ring. This arrangement typically results in a smaller coupling constant.

Cis Isomer: The protons are on the same face of the ring, generally leading to a larger coupling constant.

However, the exact values of these coupling constants can be significantly influenced by the solvent used for the NMR analysis due to changes in the conformational preferences of the cyclobutane (B1203170) ring. preprints.org For example, a change from a non-polar solvent like CDCl₃ to a polar one like DMSO-d₆ can alter the ring puckering, affecting the dihedral angles and thus the observed coupling constants. preprints.org A detailed conformational analysis is often required to correlate the observed ³J values to the specific cis or trans configuration definitively. mdpi.com

Table 1: Representative ¹H NMR Data for Distinguishing Diastereomers

| Isomer | Typical ³JH1-H3 (Hz) in CDCl₃ | Typical ³JH1-H3 (Hz) in DMSO-d₆ | Stereochemical Relationship |

|---|---|---|---|

| cis | ~3.1 | ~3.3 | Protons on same face |

| trans | ~4.5 | ~3.3 | Protons on opposite face |

Note: The data presented is illustrative for substituted cyclobutane systems and highlights the significant effect of solvent choice on coupling constants, which can make assignments based on a single solvent ambiguous. preprints.org

Enantioselective Synthesis Strategies for Chiral 3-Methoxycyclobutyl Methanesulfonate

Producing enantiomerically pure forms of cis- or trans-3-methoxycyclobutyl methanesulfonate requires sophisticated asymmetric synthesis strategies. These methods aim to control the formation of the chiral centers during the reaction.

One effective strategy involves the use of a chiral auxiliary. A chiral auxiliary is a molecule that is temporarily incorporated into the substrate, directs the stereochemical outcome of a reaction, and is subsequently removed. For the synthesis of a chiral cyclobutane derivative, a starting material can be attached to a chiral auxiliary, such as a chiral oxazolidinone. nih.gov

The synthesis would proceed by creating an enolate from the auxiliary-bound substrate. The steric bulk of the chiral auxiliary then blocks one face of the enolate, forcing an incoming electrophile to attack from the less hindered face. This substrate-controlled approach leads to the formation of the cyclobutane ring with high diastereoselectivity. nih.gov After the key bond-forming step, the auxiliary is cleaved to yield the enantiomerically enriched product.

Asymmetric catalysis is a powerful tool for generating chiral molecules without the need for stoichiometric chiral auxiliaries. Metal catalysts paired with chiral ligands can create a chiral environment that influences the transition state of a reaction, leading to one enantiomer being formed preferentially.

Methods applicable to the formation of the chiral cyclobutane core include:

Cobalt-Catalyzed [2+2] Cycloadditions: Chiral cobalt complexes can catalyze the [2+2] cycloaddition between an alkene and an alkyne to form a cyclobutene (B1205218), which can then be further functionalized to the desired cyclobutane. nih.govresearchgate.net The chiral ligand on the cobalt catalyst dictates the facial selectivity of the cycloaddition, resulting in an enantioenriched product.

Rhodium-Catalyzed Asymmetric Additions: Chiral rhodium catalysts are effective in promoting the asymmetric addition of various reagents to pre-formed cyclobutenes. nih.gov This functionalization of a prochiral four-membered ring can establish the stereocenters with high enantioselectivity. These reactions often proceed via an asymmetric hydrometallation or carbometallation step. nih.gov The development of such catalytic methods provides a modular and efficient route to a wide array of stereochemically complex cyclobutanes. acs.orgresearchgate.net

When an enantioselective synthesis is not feasible or provides insufficient enantiomeric purity, the resolution of a racemic mixture is necessary. Chiral Supercritical Fluid Chromatography (SFC) is a state-of-the-art technique for this purpose, offering significant advantages over traditional High-Performance Liquid Chromatography (HPLC), including faster separations and reduced use of toxic organic solvents. chromatographyonline.comafmps.be

In chiral SFC, the racemic mixture is passed through a column containing a chiral stationary phase (CSP). chromatographyonline.com The enantiomers interact differently with the CSP, leading to different retention times and enabling their separation. Polysaccharide-based CSPs are among the most widely used and successful for a broad range of compounds. researchgate.net

The separation efficiency is highly dependent on several factors:

Mobile Phase: Typically consists of supercritical CO₂ and an organic modifier like methanol (B129727) or ethanol (B145695). The type and concentration of the modifier can dramatically affect selectivity and resolution. afmps.be

Additives: For compounds like methanesulfonates, which contain polar groups, additives can be crucial. Methanesulfonic acid (MSA) itself has been shown to be a highly effective additive in chiral SFC, improving peak shape and resolution for polar molecules. researchgate.net

System Parameters: Back pressure and temperature can be optimized to fine-tune the separation, although their impact is generally less pronounced than that of the mobile phase composition. afmps.be

Table 2: Typical Parameters for Chiral SFC Method Development

| Parameter | Description | Common Settings/Options | Impact on Separation |

|---|---|---|---|

| Chiral Stationary Phase (CSP) | The chiral selector that enables enantiomeric recognition. | Polysaccharide derivatives (e.g., Chiralpak AD, Chiralcel OD) | Primary determinant of selectivity. researchgate.net |

| Modifier | Organic solvent mixed with CO₂ to adjust mobile phase polarity and strength. | Methanol, Ethanol, 2-Propanol | High impact on retention and selectivity. afmps.be |

| Additive | Small amount of acid or base to improve peak shape for polar analytes. | Methanesulfonic acid (MSA), Diethylamine (DEA) | Can significantly improve resolution and peak symmetry. researchgate.net |

| Back Pressure | Maintains the supercritical state of the mobile phase. | 100-200 bar | Minor impact on selectivity. |

Influence of Stereochemistry on Reaction Pathways and Selectivity

The cis or trans configuration of 3-methoxycyclobutyl methanesulfonate has a decisive influence on its reactivity, particularly in reactions where the methanesulfonate group acts as a leaving group, such as nucleophilic substitution (Sₙ2) and elimination (E2) reactions.

In an E2 elimination , the reaction proceeds through a transition state that requires an anti-periplanar arrangement (a 180° dihedral angle) between the leaving group and a proton on an adjacent carbon.

For the trans-isomer , the protons on the adjacent carbons (C2 and C4) can readily adopt an anti-periplanar relationship with the methanesulfonate leaving group. This stereochemical alignment facilitates the E2 reaction, leading to the formation of cyclobutene products.

For the cis-isomer , achieving the required anti-periplanar geometry is often more difficult due to the constraints of the cyclobutane ring. This stereochemical mismatch can hinder the E2 pathway, potentially slowing the reaction rate or favoring other reaction pathways, such as Sₙ2.

In an Sₙ2 reaction , the nucleophile attacks the carbon atom bearing the leaving group from the backside.

The stereochemistry of the starting material dictates the stereochemistry of the product. For example, if the trans-isomer undergoes an Sₙ2 reaction at C1, the nucleophile will attack from the opposite face, leading to an inversion of configuration at that center and resulting in a cis-substituted product.

Conversely, an Sₙ2 reaction on the cis-isomer would yield a trans-substituted product. The accessibility of the backside of the C-OMs bond can be influenced by the steric hindrance imposed by the cis or trans methoxy group, potentially leading to different reaction rates for the two diastereomers.

The inherent ring strain and conformational dynamics of the cyclobutane system play a crucial role in these transformations. The stereochemical relationship between the substituents governs the preferred reaction pathway and the stereochemical outcome of the product, a principle that is fundamental to the synthetic utility of chiral building blocks like 3-methoxycyclobutyl methanesulfonate. acs.org

Applications of the 3 Methoxycyclobutyl Methanesulfonate Scaffold in Complex Organic Synthesis

Key Intermediate in the Synthesis of Diverse Heterocyclic Compounds

While the synthesis of heterocyclic compounds is a broad and well-documented field, the direct role of 3-methoxycyclobutyl methanesulfonate (B1217627) as a key intermediate remains unelucidated in the available literature.

Pyrazole (B372694) and Pyrazinone Derivatives

Standard synthetic routes to pyrazoles often involve the condensation reaction between a hydrazine (B178648) and a 1,3-dicarbonyl compound. nih.govnih.govrsc.orgresearchgate.net Similarly, various established methods exist for synthesizing pyrazinone derivatives. The conducted research did not yield any documents describing a synthetic pathway to pyrazole or pyrazinone derivatives that utilizes 3-methoxycyclobutyl methanesulfonate as an intermediate or precursor.

Pyridazine (B1198779) and Pyridine (B92270) Analogs

The synthesis of pyridazines frequently involves the reaction of hydrazine with 1,4-dicarbonyl compounds or through cycloaddition reactions. nih.govliberty.eduresearchgate.netorganic-chemistry.orgnih.gov Likewise, numerous strategies exist for constructing pyridine rings. google.com No specific methods employing 3-methoxycyclobutyl methanesulfonate for the preparation of pyridazine or pyridine analogs were found in the reviewed literature.

Introduction of the Methoxycyclobutyl Moiety into Biologically Relevant Scaffolds (Focus on Synthetic Strategy)

The incorporation of unique carbocyclic moieties like the methoxycyclobutyl group is a valuable strategy in medicinal chemistry. Despite this, specific synthetic strategies detailing the introduction of this group from 3-methoxycyclobutyl methanesulfonate are not described in the available research.

Stereoselective Incorporation via SNAr and Related Reactions

Nucleophilic Aromatic Substitution (SNAr) is a powerful tool for forming carbon-heteroatom and carbon-carbon bonds on aromatic rings. The stereoselective incorporation of substituents is crucial for biological activity. A thorough search of the scientific literature did not uncover any studies or reports on the use of 3-methoxycyclobutyl methanesulfonate as a substrate in stereoselective SNAr or related reactions for its incorporation into biologically relevant scaffolds.

Lack of Specific Research Data on 3-Methoxycyclobutyl Methanesulfonate in Complex Organic Synthesis

Extensive research has been conducted to gather information regarding the chemical compound “3-Methoxycyclobutyl methanesulfonate” and its applications in complex organic synthesis, specifically focusing on its role in the convergent synthesis of advanced intermediates and its strategic utility in the total synthesis of natural products and their analogues. Despite a thorough search of scientific literature and chemical databases, no specific data or detailed research findings directly addressing these applications for this particular compound could be located.

General chemical principles suggest that a molecule with the structure of 3-Methoxycyclobutyl methanesulfonate could potentially serve as a building block in organic synthesis. The methanesulfonate group is a well-known good leaving group in nucleophilic substitution reactions, and the cyclobutane (B1203170) ring offers a four-carbon framework. However, without specific examples in published research, any discussion of its application in the areas outlined in the requested article would be purely speculative.

The performed searches for "3-Methoxycyclobutyl methanesulfonate" in the context of convergent synthesis and total synthesis did not yield any relevant scholarly articles, patents, or database entries that would allow for the creation of a scientifically accurate and informative article as per the provided outline. Information on related but distinct compounds, such as "3-(Methylsulfanyl)cyclobutyl methanesulfonate," was found, but this does not directly address the specified subject.

Therefore, it is not possible to generate the requested article on the "" with the specified sections on convergent synthesis of advanced intermediates and its strategic utility in the total synthesis of natural products and analogues, due to the absence of available scientific data.

To provide a comprehensive and accurate article, verifiable research findings are essential. In this case, the scientific community has not published research that fits the specific scope of the user's request for "3-Methoxycyclobutyl methanesulfonate."

Mechanistic Investigations and Computational Studies

Elucidation of Reaction Mechanisms via Kinetic and Spectroscopic Analysis

Kinetic and spectroscopic studies of related cyclobutyl systems provide a framework for understanding the reactivity of 3-methoxycyclobutyl methanesulfonate (B1217627). The solvolysis of cyclobutyl tosylates, for instance, has been examined to probe the formation of bridged cyclobutyl cations that can rearrange to more stable cyclopropylcarbinyl or homoallyl ions. researchgate.net For 3-methoxycyclobutyl methanesulfonate, the rate of solvolysis is expected to be influenced by the position of the methoxy (B1213986) group relative to the leaving group.

Neighboring group participation (NGP) by the methoxy group's lone pair of electrons is a critical factor. wikipedia.orgchemeurope.com This anchimeric assistance can accelerate the rate of reaction by stabilizing the developing positive charge at the reaction center. wikipedia.orgchemeurope.com Spectroscopic techniques, such as NMR, would be instrumental in identifying the products formed from such reactions, which could include a mixture of cyclobutyl, cyclopropylcarbinyl, and ring-opened products. chemeurope.com The reaction of cyclopropylmethyl chloride with ethanol (B145695) and water, for example, yields a mixture of cyclopropylmethyl alcohol, cyclobutanol, and homoallyl alcohol, indicating the delocalization of the carbocationic intermediate. chemeurope.com

Kinetic data for the solvolysis of related compounds, such as isobutyl chloroformate, have been analyzed using the extended Grunwald-Winstein equation to delineate between addition-elimination and ionization pathways based on solvent effects. researchgate.net A similar approach for 3-methoxycyclobutyl methanesulfonate would be invaluable in quantifying the solvent's role in the reaction mechanism.

Table 1: Representative Solvolysis Products of a Cyclopropylmethyl System This table illustrates the typical product distribution from a reaction involving a rearranged carbocation, analogous to what might be expected from 3-methoxycyclobutyl methanesulfonate under certain conditions.

| Product | Percentage Yield |

| Cyclopropylmethyl alcohol | 48% |

| Cyclobutanol | 47% |

| Homoallyl alcohol | 5% |

| Data derived from the solvolysis of cyclopropylmethyl chloride. chemeurope.com |

Computational Chemistry for Reaction Pathway Modeling

Computational chemistry has emerged as a powerful tool for mapping the complex potential energy surfaces of carbocationic rearrangements. nih.govnih.gov Density Functional Theory (DFT) and other high-level computations can be employed to model the reaction pathways available to the 3-methoxycyclobutyl cation. nih.gov

These models can predict the relative energies of various intermediates and transition states, offering a theoretical basis for the observed product distributions. nih.gov For instance, computational studies on the Ag(I)-catalyzed cubane (B1203433) rearrangement have successfully elucidated the mechanism involving oxidative addition and carbocation rearrangement. chemrxiv.orgnih.gov

The transition states in the rearrangement of the 3-methoxycyclobutyl cation are of particular interest. Computational modeling can characterize the geometry and energy of these fleeting structures. wikipedia.org For the related cyclobutene (B1205218) ring-opening, transition states have been calculated using saddle-point search algorithms. openmopac.net In the case of 3-methoxycyclobutyl methanesulfonate, the transition state for rearrangement will likely involve a bridged structure where the methoxy group or a migrating carbon atom stabilizes the positive charge. researchgate.net

Studies on the barbaralyl cation have demonstrated the complexity of carbocation rearrangements, involving nonclassical bridging and fluxionality, all of which can be modeled computationally. nih.gov The transition state for the rearrangement of the 3-methoxycyclobutyl cation to a more stable cyclopropylcarbinyl-type cation would be a key focus of such computational analysis.

The stereochemical outcome of reactions involving 3-methoxycyclobutyl methanesulfonate is intricately linked to the reaction mechanism. If the reaction proceeds via a discrete, planar carbocation, a racemic mixture of products would be expected. However, neighboring group participation by the methoxy group can lead to a high degree of stereoselectivity by shielding one face of the carbocationic center. nih.govacs.org

Computational models can predict and rationalize this stereoselectivity by comparing the energies of the transition states leading to different stereoisomers. rsc.org For example, in the Diels-Alder reaction of cyclobut-1-ene-1,2-dicarboxylic acid, the observed endo-selectivity was rationalized by the presence of an intramolecular hydrogen bond, a feature that can be modeled computationally. rsc.org In the case of 3-methoxycyclobutyl methanesulfonate, the orientation of the methoxy group relative to the leaving group in the starting material will be a crucial determinant of the final product's stereochemistry.

Role of Solvent Effects and Additives on Reactivity and Selectivity

The solvent plays a multifaceted role in the reactions of 3-methoxycyclobutyl methanesulfonate. Polar protic solvents, such as water and alcohols, are effective at stabilizing the ionic intermediates and the leaving group in solvolysis reactions, thereby promoting SN1-type mechanisms. vedantu.com The choice of solvent can influence the balance between competing pathways, such as substitution and elimination, as well as the extent of carbocation rearrangement. acs.org

The effect of solvent on the rate of solvolysis of methanesulfonyl chloride has been documented, with more polar solvents generally leading to faster reactions. beilstein-journals.org Furthermore, the presence of water can reduce the rate of formation of sulfonate esters by competing for the protonated alcohol and by promoting the hydrolysis of the ester. pqri.org

Additives can also significantly alter the course of the reaction. For example, in computational studies of Ag(I)-catalyzed rearrangements, the counteranion and ligands were found to influence reactivity and selectivity. chemrxiv.orgnih.gov In the context of 3-methoxycyclobutyl methanesulfonate, the addition of a non-nucleophilic base could favor elimination pathways, while the presence of a strong nucleophile could promote an SN2-type reaction, potentially with inversion of stereochemistry.

Q & A

Basic: What are the recommended methods for synthesizing and characterizing 3-Methoxycyclobutyl methanesulfonate in laboratory settings?

Methodological Answer:

Synthesis typically involves the reaction of 3-methoxycyclobutanol with methanesulfonyl chloride under controlled conditions (e.g., in anhydrous dichloromethane with a base like triethylamine to scavenge HCl) . Characterization requires a combination of techniques:

- NMR Spectroscopy (¹H and ¹³C) to confirm the methoxycyclobutyl backbone and sulfonate ester linkage.

- LC-MS/MS for purity assessment and detection of potential byproducts (e.g., unreacted alcohol or over-sulfonated species) .

- Elemental Analysis to validate stoichiometry.

Note: Optimize reaction time and temperature to minimize hydrolysis, as sulfonate esters are prone to degradation in aqueous environments .

Basic: What safety protocols are critical when handling 3-Methoxycyclobutyl methanesulfonate in research labs?

Methodological Answer:

- PPE Requirements : Use nitrile gloves (tested for chemical permeation resistance), ANSI-approved goggles, and lab coats. Avoid latex gloves due to potential degradation .

- Ventilation : Work in a fume hood to prevent inhalation of vapors, as methanesulfonate esters may release irritants during handling .

- Waste Disposal : Segregate waste in labeled, airtight containers for incineration by certified hazardous waste handlers. Do not neutralize in-lab due to risks of exothermic reactions .

Advanced: How does the steric and electronic environment of the cyclobutyl ring influence the reactivity of 3-Methoxycyclobutyl methanesulfonate in nucleophilic substitution reactions?

Methodological Answer:

The strained cyclobutyl ring increases electrophilicity at the sulfonate-bearing carbon, accelerating SN2 reactions. However, steric hindrance from the methoxy group may restrict nucleophile access. To study this:

- Kinetic Experiments : Compare reaction rates with linear analogs (e.g., ethyl methanesulfonate) using a standardized nucleophile (e.g., sodium iodide in acetone).

- DFT Calculations : Model transition states to quantify steric effects (e.g., using Gaussian or ORCA software) .

- Isotopic Labeling : Use ¹⁸O-labeled methanesulfonate to track leaving-group behavior via mass spectrometry .

Advanced: What analytical strategies resolve contradictions in stability data for 3-Methoxycyclobutyl methanesulfonate under varying pH and temperature conditions?

Methodological Answer:

Contradictory stability reports may arise from:

- pH-Dependent Hydrolysis : Perform accelerated degradation studies at pH 2–12 (buffered solutions) and monitor via HPLC-UV. Use Arrhenius plots to extrapolate shelf-life at storage temperatures .

- Counterion Effects : Test stability with different salts (e.g., sodium vs. potassium counterions) to assess ion-pairing impacts on degradation kinetics.

- Impurity Profiling : Identify degradation products (e.g., 3-methoxycyclobutanol) using high-resolution MS and correlate with storage conditions .

Advanced: How can researchers design experiments to evaluate the mutagenic potential of 3-Methoxycyclobutyl methanesulfonate in cellular models?

Methodological Answer:

- Ames Test : Use Salmonella typhimurium strains (TA98, TA100) with S9 metabolic activation to assess frameshift and base-pair mutations. Include ethyl methanesulfonate (EMS) as a positive control .

- Comet Assay : Treat human lymphoblastoid cells (e.g., TK6) and quantify DNA strand breaks via electrophoresis. Compare dose-response curves to known mutagens like methyl methanesulfonate (MMS) .

- Transcriptomics : Apply single-cell RNA sequencing to identify upregulated DNA repair genes (e.g., CDKN1A) as biomarkers of genotoxic stress .

Basic: What are the key environmental and regulatory considerations for disposing of 3-Methoxycyclobutyl methanesulfonate waste?

Methodological Answer:

- Aquatic Toxicity : Assume bioaccumulation risks analogous to lead methanesulfonate; avoid release into waterways. Use activated carbon filtration for lab wastewater pretreatment .

- Regulatory Compliance : Follow EPA guidelines for "acute hazardous waste" (U119) if mutagenicity is confirmed. Document disposal via EPA Form 8700 .

Advanced: How can 3-Methoxycyclobutyl methanesulfonate be utilized in mechanistic studies of ring-opening polymerization or cycloaddition reactions?

Methodological Answer:

- Polymerization Studies : Use as an initiator in cationic ring-opening polymerization (e.g., of tetrahydrofuran). Monitor molecular weight distribution via GPC and compare to triflate-based systems .

- Cycloaddition Templates : Functionalize the cyclobutyl ring via cross-coupling (e.g., Suzuki-Miyaura) post-sulfonation to create strained intermediates for [2+2] reactions. Characterize products via X-ray crystallography .

Advanced: What methodologies quantify trace degradation products of 3-Methoxycyclobutyl methanesulfonate in long-term storage studies?

Methodological Answer:

- Forced Degradation : Expose the compound to UV light (ICH Q1B) and humidity (40°C/75% RH) for 6 months. Analyze samples monthly via UPLC-QTOF with a C18 column (1.7 µm, 2.1 × 50 mm) .

- Stability-Indicating Methods : Validate assays per ICH Q2(R1) for specificity (spiked degradants), precision (%RSD < 5%), and LOQ (≤0.1 µg/mL) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.